
Silane, methyldiphenoxyphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, methyldiphenoxyphenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two diphenoxy groups. This compound belongs to the broader class of silanes, which are silicon-based compounds with various organic and inorganic substituents. Silanes are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silane, methyldiphenoxyphenyl- typically involves the reaction of phenylsilane with diphenoxy compounds under controlled conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with diphenoxybenzene in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of silane, methyldiphenoxyphenyl- often involves large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, methyldiphenoxyphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or diphenoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Functionalized silane compounds.
Applications De Recherche Scientifique
Silane, methyldiphenoxyphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of advanced materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of silane, methyldiphenoxyphenyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in various applications to enhance material properties and functionality .
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar in structure but lacks the diphenoxy groups.
Diphenylsilane: Contains two phenyl groups instead of diphenoxy groups.
Trimethylsilyl Compounds: Feature three methyl groups attached to the silicon atom
Uniqueness: Silane, methyldiphenoxyphenyl- is unique due to the presence of both phenyl and diphenoxy groups, which provide distinct chemical reactivity and bonding capabilities. This makes it particularly valuable in applications requiring strong adhesion and stability .
Propriétés
Numéro CAS |
4342-64-7 |
|---|---|
Formule moléculaire |
C19H18O2Si |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
methyl-diphenoxy-phenylsilane |
InChI |
InChI=1S/C19H18O2Si/c1-22(19-15-9-4-10-16-19,20-17-11-5-2-6-12-17)21-18-13-7-3-8-14-18/h2-16H,1H3 |
Clé InChI |
RRDYHYHEKLMERV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


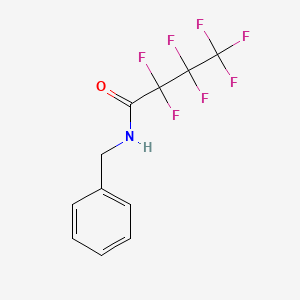
phosphane}](/img/structure/B14171952.png)

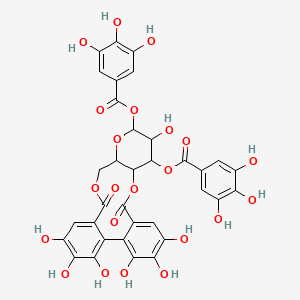
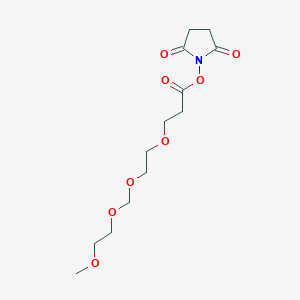
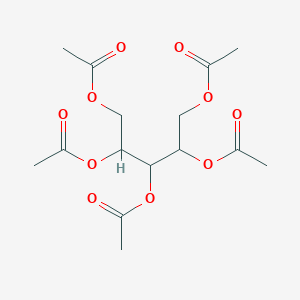
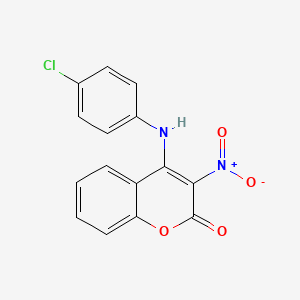
methanone](/img/structure/B14172005.png)
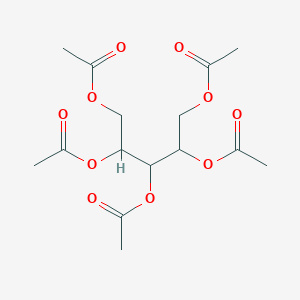
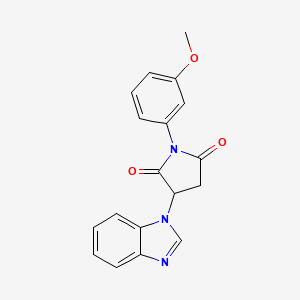
![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)

![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)

